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molecular formula C11H13ClN2 B8378139 2-(Methylamino)indane-2-carbonitrile hydrochloride

2-(Methylamino)indane-2-carbonitrile hydrochloride

Cat. No. B8378139
M. Wt: 208.69 g/mol
InChI Key: TYHYSXUMFVOUJX-UHFFFAOYSA-N
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Patent
US07192954B2

Procedure details

To a mixture of 2-indanone (20.0 g, 151 mmol) in MeOH (20 mL) was added methylamine hydrochloride (10.2 g, 151 mmol). To the stirred mixture was added H2O (20 mL) and a fine homogenous slurry developed. The reaction mixture was cooled to 0° C. and KCN (9.84 g, 151 mmol) in H2O (20 mL) was added slowly over 30 min, such that the temperature did not exceed 10° C., then stirring was continued at ambient temperature for 18 h. The reaction mixture was extracted with Et2O (250 mL) and the organic extract was washed with brine (50 mL) then dried over MgSO4. HCl (g) was bubbled through the vigorously stirred solution for 10 minutes and a white solid precipitated. The solid was filtered, washed with Et2O, and dried to yield the title compound. MS: m/z=173 (M+1).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step Two
Name
Quantity
9.84 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][C:2]1=O.[ClH:11].[CH3:12][NH2:13].[C-:14]#[N:15].[K+]>CO.O>[ClH:11].[CH3:12][NH:13][C:2]1([C:14]#[N:15])[CH2:3][C:4]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[CH2:1]1 |f:1.2,3.4,7.8|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C1C(CC2=CC=CC=C12)=O
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
10.2 g
Type
reactant
Smiles
Cl.CN
Step Three
Name
Quantity
9.84 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
did not exceed 10° C.
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with Et2O (250 mL)
EXTRACTION
Type
EXTRACTION
Details
the organic extract
WASH
Type
WASH
Details
was washed with brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over MgSO4
CUSTOM
Type
CUSTOM
Details
HCl (g) was bubbled through the vigorously stirred solution for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
a white solid precipitated
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with Et2O
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
Cl.CNC1(CC2=CC=CC=C2C1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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